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YD23

PROTAC degradation efficiency non-small cell lung cancer DC50 quantification

SMARCA2/4 paralog cross-reactivity confounds target validation in synthetic lethality research. YD23 (CAS 2951015-29-3) is a cereblon-based PROTAC that selectively degrades SMARCA2, enabling unambiguous phenotype attribution. • DC50 64 nM in SMARCA4-mutant H1792 cells; spares SMARCA4 up to 10 µM. • Reduces chromatin accessibility at TEAD-motif enhancers; validated in vivo xenograft models. • Supplied with ≥98% purity; stable at ambient shipping conditions.

Molecular Formula C38H39FN8O7
Molecular Weight 738.8 g/mol
Cat. No. B10857971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYD23
Molecular FormulaC38H39FN8O7
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F
InChIInChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50)
InChIKeyDMUYROJVOXZRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YD23 SMARCA2 PROTAC Degrader: Compound Overview and Core Technical Specifications


YD23 (CAS: 2951015-29-3; molecular formula: C38H39FN8O7; molecular weight: 738.77 g/mol) is a cereblon-based proteolysis-targeting chimera (PROTAC) designed as a selective degrader of SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) . Developed through structure-activity relationship (SAR) studies by conjugating a SMARCA2/4 bromodomain ligand to the E3 ligase ligand pomalidomide via a rigid linker, YD23 represents a prototypical member of a series of selective SMARCA2 PROTACs [1]. Unlike traditional occupancy-driven small molecule inhibitors, YD23 operates via a catalytic degradation mechanism that removes the SMARCA2 protein entirely, achieving synthetic lethality in SMARCA4-deficient cancer cells while sparing SMARCA4-proficient cells [2].

Why YD23 Cannot Be Substituted with Generic SMARCA2 Inhibitors or Other PROTACs


The SMARCA2 and SMARCA4 bromodomains share high sequence homology, making the development of selective small molecule inhibitors extremely challenging—most bromodomain ligands bind both paralogs with comparable affinity, resulting in dual inhibition that confounds target validation studies and increases toxicity risk [1]. YD23 overcomes this limitation by exploiting the PROTAC mechanism, which requires the formation of a ternary complex between SMARCA2, YD23, and the cereblon E3 ligase . The selectivity of YD23 arises not from differential binding affinity to the bromodomains but from the differential ternary complex formation efficiency and subsequent ubiquitination, a mechanism that cannot be achieved by occupancy-based inhibitors or other PROTACs with different E3 ligase ligands or linker geometries [2]. Substituting YD23 with an alternative SMARCA2-targeting agent without verifying comparable selectivity, degradation efficiency, and cellular context-dependent activity would compromise experimental reproducibility and may yield false-negative or false-positive results in SMARCA4 mutant cancer research.

YD23 Quantitative Differentiation Evidence: Comparative Degradation Potency, Selectivity, and Cellular Activity


YD23 SMARCA2 Degradation Potency: DC50 Values in H1792 and H1975 NSCLC Cell Lines

YD23 potently degrades SMARCA2 with distinct cellular potency depending on the SMARCA4 mutational context. In H1792 cells (SMARCA4-mutant NSCLC), YD23 achieves a DC50 of 64 nM with a Dmax of 88%, demonstrating efficient and near-complete target depletion [1]. In contrast, in H1975 cells (SMARCA4-wildtype NSCLC), the DC50 is 297 nM, indicating approximately 4.6-fold reduced potency in the SMARCA4-proficient background [2]. This context-dependent degradation efficiency underscores the importance of validating compound activity in the appropriate cellular model.

PROTAC degradation efficiency non-small cell lung cancer DC50 quantification

YD23 SMARCA2 vs. SMARCA4 Selectivity: Comparative Degradation Profiling Against ACBI1

The selectivity of YD23 for SMARCA2 over the closely related paralog SMARCA4 was directly compared against ACBI1, a previously reported SMARCA2/4 dual PROTAC [1]. In H1792 SMARCA4-mutant cells, YD23 induced potent degradation of SMARCA2 while exhibiting minimal to undetectable degradation of SMARCA4 protein across a range of tested concentrations [2]. In contrast, ACBI1 degraded both SMARCA2 and SMARCA4 to comparable extents, demonstrating its lack of paralog selectivity [3]. This differential degradation profile was validated through a series of mechanistic experiments confirming the bona fide PROTAC mechanism of YD23, including cereblon-dependence and proteasome-dependence [2].

PROTAC selectivity paralog discrimination SMARCA2/SMARCA4

YD23 Selective Growth Inhibition in SMARCA4-Mutant vs. SMARCA4-Wildtype Lung Cancer Cells

YD23 exhibits context-dependent anti-proliferative activity consistent with the synthetic lethal relationship between SMARCA2 and SMARCA4. In SMARCA4-mutant lung cancer cell lines (including H1792 and H1299), YD23 treatment resulted in significant growth inhibition and cell cycle arrest [1]. In contrast, SMARCA4-wildtype lung cancer cell lines (including H1975 and A549) showed no significant growth inhibition following YD23 treatment at comparable concentrations [2]. This differential sensitivity was mechanistically linked to SMARCA2 degradation-induced loss of chromatin accessibility specifically at enhancers of cell cycle and proliferation genes in the SMARCA4-mutant background [3].

synthetic lethality SMARCA4 mutation cancer cell viability

YD23 In Vivo Tumor Growth Inhibition in SMARCA4-Mutant Xenograft Models

YD23 demonstrates potent tumor growth inhibitory activity in SMARCA4-mutant xenograft models in mice [1]. Treatment with YD23 resulted in significant reduction of tumor volume in H1792 SMARCA4-mutant xenografts compared to vehicle-treated controls, with no significant effect observed in SMARCA4-wildtype xenograft models [2]. Additionally, studies in patient-derived xenograft (PDX) models of SMARCA4-mutant NSCLC are ongoing to further validate the translational potential of SMARCA2 degradation in this patient population [3].

xenograft efficacy in vivo pharmacology tumor growth inhibition

YD23 Mechanism of Action: Enhancer Reprogramming and Chromatin Accessibility Reduction in SMARCA4-Deficient Cells

Mechanistically, YD23-induced SMARCA2 degradation triggers profound enhancer reprogramming specifically in SMARCA4-mutant cells [1]. ATAC-seq analysis revealed marked loss of chromatin accessibility at enhancers of genes involved in cell proliferation and cell cycle regulation, with enrichment for TEAD transcription factor binding motifs at affected enhancers [2]. In SMARCA4-wildtype cells, YD23 treatment did not produce significant changes in chromatin accessibility, confirming the context-dependence of this mechanism [3]. Furthermore, YD23 and a TEAD inhibitor demonstrated synergistic growth inhibition in SMARCA4-mutant cells, providing a rationale for combination strategies [2].

enhancer reprogramming chromatin accessibility epigenetic regulation

YD23 Position in SMARCA2 PROTAC Landscape: First Literature-Reported Selective Degrader

YD23 is recognized as the first literature-reported selective SMARCA2 PROTAC degrader, developed through systematic SAR studies linking a known SMARCA2/4 bromodomain ligand (Gen-1) to pomalidomide [1]. Prior to YD23, the discovery of selective SMARCA2 inhibitors had been hampered by the high bromodomain homology between SMARCA2 and SMARCA4 [2]. The development of YD23 represents a proof-of-concept that the PROTAC modality can achieve paralog selectivity unattainable by traditional occupancy-based inhibitors [3]. More recent SMARCA2 PROTACs, including YDR1, YD54, ABK-SM2-1, and PRT3789/PRT7732, have since entered preclinical and clinical development, building upon the foundational SAR and mechanistic insights established by YD23 [3].

first-in-class chemical tool compound SMARCA2 degrader

YD23 Optimal Research and Industrial Application Scenarios


SMARCA2 Target Validation and Synthetic Lethality Studies in SMARCA4-Mutant NSCLC

YD23 is optimally suited for target validation studies investigating the synthetic lethal relationship between SMARCA2 and SMARCA4. Researchers should select SMARCA4-mutant NSCLC cell lines (e.g., H1792, H1299) as the primary experimental system, with SMARCA4-wildtype lines (e.g., H1975, A549) serving as negative controls [1]. The selective degradation of SMARCA2 without concomitant SMARCA4 depletion enables unambiguous attribution of observed phenotypes to SMARCA2 loss specifically. Recommended experimental readouts include SMARCA2 protein quantification by Western blot (expected DC50: ~64 nM in H1792 cells), cell viability/growth assays (expect selective inhibition only in SMARCA4-mutant lines), and downstream chromatin accessibility analysis by ATAC-seq [2].

Mechanistic Studies of Enhancer Reprogramming and Epigenetic Regulation

For researchers investigating enhancer biology and chromatin accessibility regulation, YD23 provides a chemical biology tool to acutely deplete SMARCA2 and assess downstream epigenetic consequences. The compound's well-documented ability to induce loss of chromatin accessibility specifically at TEAD-motif-enriched enhancers in SMARCA4-mutant cells makes it valuable for mapping SMARCA2-dependent enhancer networks [1]. ATAC-seq, ChIP-seq for histone modifications (e.g., H3K27ac), and RNA-seq are appropriate readouts. The synergistic activity with TEAD inhibitors identified in the primary publication suggests combination studies as a logical extension [2].

In Vivo Preclinical Efficacy Studies in SMARCA4-Mutant Xenograft Models

YD23 is suitable for in vivo pharmacology studies in immunocompromised mice bearing SMARCA4-mutant xenograft tumors (e.g., H1792 subcutaneous xenografts). Based on vendor-provided in vivo formulation guidance, YD23 can be prepared as a homogeneous suspension in CMC-Na (≥5 mg/mL) or as a clear solution in 5% DMSO / 40% PEG300 / 5% Tween80 / 50% ddH2O (up to 2.23 mM) [1]. Researchers should anticipate potent tumor growth inhibition in SMARCA4-mutant models, with vehicle-treated and SMARCA4-wildtype xenograft groups serving as appropriate controls [2]. Ongoing studies in patient-derived xenograft (PDX) models may further expand translational applications [3].

PROTAC Mechanism-of-Action Studies and Degrader Benchmarking

YD23 serves as a well-characterized reference compound for researchers developing or evaluating novel SMARCA2 degraders. Its defined molecular composition (SMARCA2 ligand: HY-44012; CRBN ligand: HY-41547; linker: HY-175566) provides a structural benchmark for SAR comparisons [1]. Essential control experiments for validating PROTAC mechanism include: (1) competition with excess SMARCA2 ligand to confirm target engagement; (2) competition with excess pomalidomide or lenalidomide to confirm cereblon dependence; (3) co-treatment with proteasome inhibitors (e.g., MG-132) or neddylation inhibitors (e.g., MLN4924) to confirm ubiquitin-proteasome dependence; and (4) comparison with the non-selective dual degrader ACBI1 to contextualize selectivity claims [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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